N-Phenoxycarbonyl-L-valine
Overview
Description
“N-Phenoxycarbonyl-L-valine” is an amino acid derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It appears as a viscous oil .
Molecular Structure Analysis
The linear formula of “N-Phenoxycarbonyl-L-valine” is C13H17NO4 . The SMILES string representation isC1=C(C=CC=C1)OC(=O)N([ [email\u00A0protected] ](C(=O)O[H])C(C)C)[H]
. Chemical Reactions Analysis
“N-Phenoxycarbonyl-L-valine” is found as an impurity in the influenza drug oseltamivir phosphate . It has been shown to inhibit the activity of reverse transcriptase, a key enzyme in the replication of HIV .Physical And Chemical Properties Analysis
“N-Phenoxycarbonyl-L-valine” is soluble in acetone, chloroform, dichloromethane, and methanol . It should be stored at -20° C .Scientific Research Applications
Synthesis of Novel Compounds
N-Phenoxycarbonyl-L-valine has been used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Action
The synthesized compounds from N-Phenoxycarbonyl-L-valine have been tested for antimicrobial action against bacterial and fungal strains . They have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests that N-Phenoxycarbonyl-L-valine could be used in the development of antioxidant agents .
Polypeptide Synthesis
N-Phenoxycarbonyl-L-valine is used as a monomer for polypeptide synthesis . This method offers the unique advantage of excellent monomer stability . The resulting monomers can undergo normal polymerization reactions .
Biomedical Applications
Polypeptides synthesized from N-Phenoxycarbonyl-L-valine have been used in biomedical applications, particularly as anti-tumor drug carriers . They have shown promising results in tumor treatment .
Drug Delivery Systems
Polypeptides based on N-Phenoxycarbonyl-L-valine have been used to develop drug delivery systems (DDS) for cancer treatment . These DDS can undergo different transitions, including stability, surface, and size transition, to realize a better anti-tumor effect .
Safety and Hazards
The safety data sheet for “N-Phenoxycarbonyl-L-valine” advises avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.
Mode of Action
The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .
properties
IUPAC Name |
(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMEAOTIUMIBJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431202 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126147-70-4 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.